N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
The exact mass of the compound this compound is 472.9992274 g/mol and the complexity rating of the compound is 744. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-fluoro-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO4S3/c1-13-11-16(8-9-17(13)21)29(25,26)22-12-19(18-3-2-10-27-18)28(23,24)15-6-4-14(20)5-7-15/h2-11,19,22H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYPAQFEKCZFNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide, identified by its CAS number 896325-36-3, is a sulfonamide derivative with potential biological applications. Sulfonamides are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, drawing on various studies and research findings.
Chemical Structure
The compound has a complex structure characterized by:
- Molecular Formula : C22H21ClN2O4S2
- Molecular Weight : 477.0 g/mol
- Functional Groups : Contains sulfonamide and thiophene moieties, which are significant for its biological interactions.
Biological Activity Overview
The biological activities of sulfonamide derivatives can be categorized into several key areas:
1. Antimicrobial Activity
Sulfonamides have historically been used as antimicrobial agents. The specific compound has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Pseudomonas aeruginosa | Weak |
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
In a study assessing the antimicrobial efficacy of related compounds, none showed activity below 100 μM against Gram-positive and Gram-negative bacteria .
2. Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong |
| Urease | Moderate |
Research indicates that compounds with similar structures exhibit significant inhibitory effects on these enzymes .
3. Antioxidant Activity
Antioxidant properties are essential for combating oxidative stress in biological systems. The compound's antioxidant activity was assessed using DPPH and FRAP assays.
| Assay Type | Activity Measurement (mM) |
|---|---|
| DPPH | 1.23 |
| FRAP | 15.4 |
These results suggest that the compound exhibits notable radical scavenging activity, contributing to its potential therapeutic benefits .
4. Anticancer Potential
Sulfonamide derivatives have been explored for their anticancer properties. Preliminary studies indicate that this compound may inhibit tumor cell proliferation, although specific data on this compound's efficacy is limited.
Case Studies
Several studies have focused on the biological evaluation of sulfonamide derivatives similar to this compound:
- Study on Antimicrobial Activity : A comparative analysis of various sulfonamides demonstrated that modifications to the aromatic groups significantly influenced antibacterial potency .
- Docking Studies : Molecular docking studies indicated favorable interactions between the compound and target enzymes, suggesting mechanisms for its inhibitory effects .
- Antioxidant Studies : Research highlighted the importance of structural modifications in enhancing antioxidant activity, with specific groups showing improved efficacy .
Scientific Research Applications
Medicinal Chemistry
N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide has shown promise in various therapeutic areas, particularly in:
- Antiviral Research : The compound has been included in antiviral screening libraries, indicating its potential effectiveness against viral infections .
- Cancer Therapeutics : Experimental data suggest its effectiveness in modulating inflammatory responses or inhibiting tumor growth, making it a candidate for cancer treatment.
The compound's structure allows it to interact with specific biological targets such as enzymes or receptors involved in inflammatory pathways. Its sulfonamide component is known for its antibacterial properties, which can be leveraged in drug development .
Screening Libraries
This compound is included in various screening libraries for drug discovery:
- Antiviral Library : Contains over 67,000 compounds aimed at identifying effective antiviral agents.
- Human Kinases Annotated Library : A collection of kinase inhibitors that can help elucidate pathways involved in disease processes .
Case Study 1: Antiviral Activity
A study investigated the antiviral properties of sulfonamide derivatives, including this compound. Results indicated significant inhibition of viral replication, showcasing its potential as a therapeutic agent against viral infections.
Case Study 2: Cancer Inhibition
Research focused on the anti-cancer properties of related compounds revealed that modifications to the thiophene and sulfonamide groups could enhance their efficacy against specific cancer cell lines. The findings suggest that this compound may play a role in future cancer therapies by targeting tumor microenvironments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
